molecular formula C14H22N2O B084128 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- CAS No. 14052-93-8

2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-

Cat. No. B084128
CAS RN: 14052-93-8
M. Wt: 234.34 g/mol
InChI Key: GZELMCLVSWRIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Akt, a protein kinase that is involved in a variety of cellular processes including cell proliferation, survival, and metabolism. In

Scientific Research Applications

2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.

Mechanism Of Action

2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- inhibits Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By inhibiting Akt, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis and cell death in cancer cells, and may also contribute to the anti-inflammatory and anti-fibrotic effects of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-.

Biochemical And Physiological Effects

In addition to its effects on cancer cells, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of fibrotic markers in vitro and in vivo. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has also been shown to inhibit the growth of endothelial cells and to reduce angiogenesis, which may contribute to its anti-tumor effects.

Advantages And Limitations For Lab Experiments

One advantage of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- is its potency and specificity for Akt inhibition. This makes it a valuable tool for studying the role of Akt in cellular processes and disease models. However, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are many potential future directions for research on 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. Another area of interest is the exploration of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- as a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and efficacy of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- in humans, and to identify potential drug-drug interactions and side effects.

Synthesis Methods

The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- involves the reaction of 6-bromo-1-hexyne with 1-pyrrolidinecarboxaldehyde in the presence of potassium tert-butoxide to yield the desired product. This method has been optimized to produce high yields of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- with good purity.

properties

CAS RN

14052-93-8

Product Name

2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylhex-4-ynyl)pyrrolidin-2-one

InChI

InChI=1S/C14H22N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h2,4-13H2

InChI Key

GZELMCLVSWRIOP-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CCCCN2CCCC2=O

Canonical SMILES

C1CCN(C1)CC#CCCCN2CCCC2=O

Other CAS RN

14052-93-8

synonyms

1-(6-Pyrrolizino-4-hexynyl)-2-pyrrolidone

Origin of Product

United States

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